![molecular formula C11H16O2 B13186815 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol and contains both hydroxyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the catalytic hydrogenation of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione using a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide, potassium dichromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: 1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione.
Reduction: 1-[4-(Propan-2-yl)phenyl]ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the isopropyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Propan-2-yl)phenyl]ethan-1-ol: A similar compound with one hydroxyl group instead of two.
1-[4-(Propan-2-yl)phenyl]ethane-1,2-dione: An oxidized form of the compound with two carbonyl groups.
1-[4-(Propan-2-yl)phenyl]ethane-1-thiol: A sulfur analog with a thiol group instead of a hydroxyl group.
Uniqueness
1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol is unique due to its dual hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxyl and isopropyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-(4-propan-2-ylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11-13H,7H2,1-2H3 |
Clé InChI |
MTOXIXZPTVCLFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



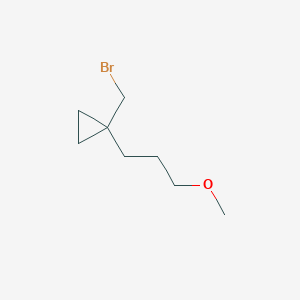
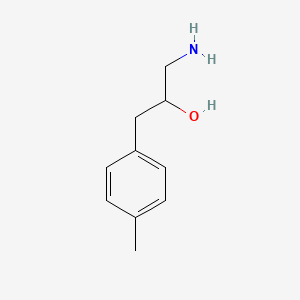
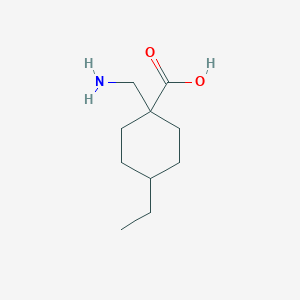
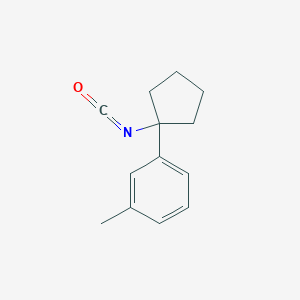
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13186759.png)

![Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186766.png)
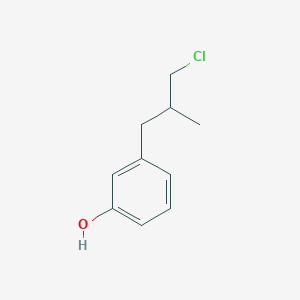
![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13186778.png)

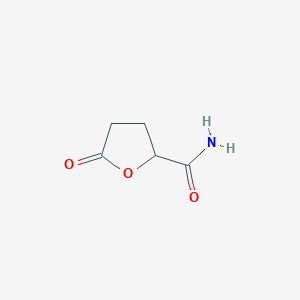
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
